molecular formula C17H19NO4 B5868259 N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide

Cat. No.: B5868259
M. Wt: 301.34 g/mol
InChI Key: JPCTVLOKXVDTOF-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity in recent years due to its potent effects and unique chemical structure.

Mechanism of Action

Target of Action

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide primarily targets thymidylate synthase , an enzyme crucial for DNA synthesis and repair. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication .

Mode of Action

The compound inhibits thymidylate synthase by binding to its active site, preventing the enzyme from catalyzing the conversion of dUMP to dTMP. This inhibition leads to a decrease in dTMP levels, which in turn disrupts DNA synthesis and repair processes. The resulting DNA damage triggers cell cycle arrest and apoptosis in rapidly dividing cells .

Biochemical Pathways

By inhibiting thymidylate synthase, this compound affects the pyrimidine biosynthesis pathway . This disruption leads to a cascade of downstream effects, including the accumulation of dUMP and the depletion of dTMP. The imbalance in nucleotide pools can cause DNA strand breaks and activate DNA damage response pathways, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

At the molecular level, the inhibition of thymidylate synthase by this compound results in reduced DNA synthesis and repair. This leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis. At the cellular level, the compound effectively targets rapidly dividing cells, making it a potential candidate for anti-cancer therapies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

: DrugBank

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form for use in studies. It also has potent psychedelic effects, making it useful for investigating the neural mechanisms underlying altered states of consciousness. However, there are also several limitations to its use. Its potent effects may make it difficult to control for individual differences in response, and its legal status may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its effects on brain function and neural networks, particularly in relation to altered states of consciousness. Additionally, further investigation into the mechanism of action of this compound and its effects on various neurotransmitter systems may provide insights into the underlying biology of psychedelic experiences.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide involves the reaction of 3,5-dimethoxyphenylacetone with 4-ethoxybenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide has been used in various scientific studies to investigate its effects on the brain and behavior. It has been shown to have potent psychedelic effects, including altered perception, mood, and thought processes. It has also been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-4-22-14-7-5-12(6-8-14)17(19)18-13-9-15(20-2)11-16(10-13)21-3/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCTVLOKXVDTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.